molecular formula C18H28N2O4 B3939652 1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol

1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol

Cat. No. B3939652
M. Wt: 336.4 g/mol
InChI Key: RVRONVOLLLYWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as Isoxazole-4-piperidinol and is a derivative of isoxazole.

Mechanism of Action

The exact mechanism of action of 1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol is not fully understood. However, it has been suggested that this compound works by inhibiting the production of pro-inflammatory cytokines and mediators. It also acts on the central nervous system and modulates the activity of neurotransmitters.
Biochemical and Physiological Effects:
1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and mediators such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound also reduces the activity of cyclooxygenase-2 and nitric oxide synthase, which are enzymes involved in the production of pro-inflammatory mediators. Additionally, 1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol has been found to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the role of inflammation and pain in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain cell lines, and caution should be taken when using this compound in cell culture experiments.

Future Directions

There are several future directions for the study of 1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to understand its potential therapeutic applications. Additionally, the toxicity of this compound needs to be further studied to ensure its safety for use in humans. Finally, the potential interactions of this compound with other drugs need to be investigated to avoid any adverse effects.
Conclusion:
In conclusion, 1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol is a chemical compound that has potential applications in medicine and pharmacology. Its anti-inflammatory, analgesic, and antipyretic properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity.

Scientific Research Applications

1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol has been extensively studied for its potential applications in medicine and pharmacology. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-[2-hydroxy-3-[3-(1,2-oxazolidin-2-ylmethyl)phenoxy]propyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c21-16-5-8-19(9-6-16)13-17(22)14-23-18-4-1-3-15(11-18)12-20-7-2-10-24-20/h1,3-4,11,16-17,21-22H,2,5-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRONVOLLLYWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CC2=CC(=CC=C2)OCC(CN3CCC(CC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-3-[3-(1,2-oxazolidin-2-ylmethyl)phenoxy]propyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.